Mechanism‑of‑Action Divergence: Apo‑IDO1 Binding versus Holo‑IDO1 Competition
IDO1‑IN‑17 (I‑4) uniquely targets the apo‑form of IDO1 by displacing the heme cofactor, a mechanism not observed with clinical‑stage inhibitors such as epacadostat, linrodostat, or PF‑06840003, which all require the heme‑bound holo‑enzyme for inhibition [1]. While epacadostat competitively binds the heme‑iron (IC₅₀ ≈ 10‑20 nM in HeLa cells), and PF‑06840003 acts as a heme‑competitive hydroxyamidine (hIDO1 IC₅₀ = 0.41 μM), IDO1‑IN‑17 demonstrates moderate potency (IC₅₀ = 0.44 μM) but operates through an entirely distinct allosteric binding mode [2].
| Evidence Dimension | Mechanism of IDO1 Inhibition (Heme Dependence) |
|---|---|
| Target Compound Data | Apo‑IDO1 binder; heme displacement required |
| Comparator Or Baseline | Epacadostat, Linrodostat, PF‑06840003: Holo‑IDO1 binders; heme‑iron competition or heme‑bound state required |
| Quantified Difference | Qualitative mechanistic divergence (not directly quantifiable by IC₅₀) |
| Conditions | Biochemical and cellular IDO1 activity assays |
Why This Matters
Procurement for studies of heme‑independent IDO1 function, heme‑depleted tumor microenvironments, or resistance to conventional holo‑IDO1 inhibitors requires a tool compound that does not rely on the holo‑enzyme conformation.
- [1] Wu Y, Duan Q, Zou Y, Zhu Q, Xu Y. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo‑IDO1 inhibitor. Bioorg Med Chem Lett. 2021;52:128373. doi:10.1016/j.bmcl.2021.128373 View Source
- [2] ActiveInhibitor. PF‑06840003 (EOS200271) Technical Datasheet. hIDO‑1 IC₅₀ = 0.41 μM. Accessed 2026. View Source
